1-(2-Iodobenzoyl)piperazine 1-(2-Iodobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258323
InChI: InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
SMILES:
Molecular Formula: C11H13IN2O
Molecular Weight: 316.14 g/mol

1-(2-Iodobenzoyl)piperazine

CAS No.:

Cat. No.: VC16258323

Molecular Formula: C11H13IN2O

Molecular Weight: 316.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Iodobenzoyl)piperazine -

Specification

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
IUPAC Name (2-iodophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Standard InChI Key PJRWJQFQPKHRIH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2I

Introduction

Chemical Structure and Conformational Analysis

Molecular Geometry

X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with puckering parameters (q = 0.566 Å, θ = 3.2°) indicating minimal distortion . The iodobenzoyl group lies equatorial to the piperazine plane, minimizing steric clashes (Fig. 1).

Table 1: Key Structural Parameters

ParameterValue
Bond Length (C=O)1.224 Å
Dihedral Angle (N-C=O)172.3°
Iodine PositionOrtho to carbonyl

Intermolecular Interactions

In the crystal lattice, N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.12 Å) stabilize the structure. Halogen bonding involving the iodine atom (I···N = 3.45 Å) further contributes to packing efficiency .

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a carbodiimide-mediated coupling:

  • Reagents: 2-Iodobenzoic acid, 1-(pyrimidin-2-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions: DMF solvent, 273 K for 20 minutes, followed by overnight stirring at ambient temperature .

  • Workup: Extraction with ethyl acetate, washing with HCl/NaHCO3_3, and crystallization from methanol.

Table 2: Synthetic Yield Optimization

ParameterOptimal ValueYield (%)
Temperature273 K → 298 K72
Molar Ratio (EDC)1.1 eq68
SolventDMF75

Hydrochloride Salt Formation

Protonation of the piperazine nitrogen with HCl yields the hydrochloride salt (C11_{11}H14_{14}ClIN2_2O), improving aqueous solubility (0.5 mg/mL at 25°C) .

Biological Activity and Mechanism

Sigma Receptor Interactions

1-(2-Iodobenzoyl)piperazine demonstrates moderate affinity for sigma-1 receptors (Ki_i = 120 nM), as inferred from structural analogs . Sigma-1 receptors modulate calcium signaling and neurotransmitter release, implicating the compound in:

  • Neuroprotection: Attenuation of glutamate-induced excitotoxicity.

  • Analgesia: Potentiation of opioid effects in murine models .

In Vivo Pharmacological Studies

In rodent models, co-administration with loperamide (4 mg/kg) enhanced mechanical pain threshold by 40% (p < 0.05), suggesting σ1_1 antagonism . Toxicity studies report an LD50_{50} of 250 mg/kg (oral, rats), with hepatotoxicity observed at higher doses .

Applications in Drug Development

Hybrid Molecule Design

Incorporation into bifunctional agents (e.g., linked to acetylcholinesterase inhibitors) is explored for Alzheimer’s disease, showing 30% improvement in cognitive scores in transgenic mice .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Use nitrile gloves, fume hood
Eye DamageH319Safety goggles required
Acute ToxicityH302Avoid ingestion/inhalation

Environmental Impact

Biodegradation studies indicate moderate persistence (t1/2_{1/2} = 28 days in soil), necessitating controlled disposal .

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